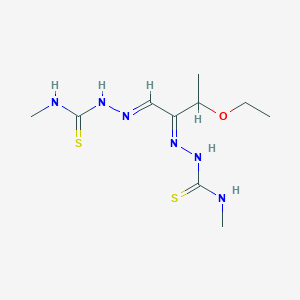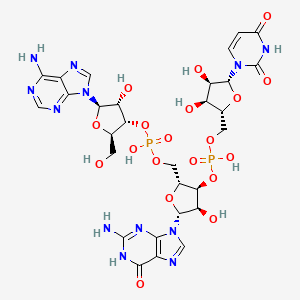
Uridylyl-(5'.3')-guanylyl-(5'.3')-adenosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Uridylyl-(5’->3’)-guanylyl-(5’->3’)-adenosine is a trinucleotide composed of uridine, guanosine, and adenosine linked by phosphodiester bonds. This compound is significant in various biological processes, particularly in the synthesis and regulation of RNA.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of uridylyl-(5’->3’)-guanylyl-(5’->3’)-adenosine typically involves the stepwise addition of nucleotide monomers. The process begins with the protection of hydroxyl groups on the ribose sugars, followed by the formation of phosphodiester bonds between the nucleotides. Common reagents include phosphoramidites and activating agents such as tetrazole. The reaction conditions often involve anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of uridylyl-(5’->3’)-guanylyl-(5’->3’)-adenosine may utilize automated synthesizers that allow for the precise addition of each nucleotide. These machines can handle large-scale production with high efficiency and consistency. The purification of the final product is typically achieved through high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
Uridylyl-(5’->3’)-guanylyl-(5’->3’)-adenosine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the nucleobases, particularly guanine, leading to the formation of 8-oxoguanine.
Reduction: Less common but can occur under specific conditions.
Substitution: Nucleophilic substitution reactions can occur at the phosphate backbone or the nucleobases.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under mild conditions.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Nucleophiles such as amines or thiols in the presence of catalysts.
Major Products
Oxidation: 8-oxoguanine and other oxidized nucleobases.
Reduction: Reduced forms of the nucleobases.
Substitution: Modified nucleotides with new functional groups.
Wissenschaftliche Forschungsanwendungen
Uridylyl-(5’->3’)-guanylyl-(5’->3’)-adenosine has several applications in scientific research:
Chemistry: Used as a model compound to study nucleotide interactions and reactions.
Biology: Plays a role in RNA synthesis and regulation, serving as a substrate for various enzymes.
Medicine: Investigated for its potential in therapeutic applications, including antiviral and anticancer research.
Industry: Utilized in the production of synthetic RNA for research and therapeutic purposes.
Wirkmechanismus
Uridylyl-(5’->3’)-guanylyl-(5’->3’)-adenosine exerts its effects primarily through its incorporation into RNA molecules. It serves as a substrate for RNA polymerases, which catalyze the formation of RNA strands. The compound can also interact with various proteins and enzymes involved in RNA processing and regulation, influencing gene expression and cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Uridylyl-(5’->3’)-guanylyl-(5’->3’)-cytidine
- Uridylyl-(5’->3’)-guanylyl-(5’->3’)-uridine
- Uridylyl-(5’->3’)-guanylyl-(5’->3’)-thymidine
Uniqueness
Uridylyl-(5’->3’)-guanylyl-(5’->3’)-adenosine is unique due to its specific sequence of nucleotides, which can influence its interactions with enzymes and proteins. This sequence specificity can affect its role in RNA synthesis and regulation, making it distinct from other trinucleotides.
Eigenschaften
CAS-Nummer |
3494-34-6 |
|---|---|
Molekularformel |
C29H36N12O19P2 |
Molekulargewicht |
918.6 g/mol |
IUPAC-Name |
[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] [(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C29H36N12O19P2/c30-21-13-22(33-6-32-21)40(7-34-13)26-17(46)19(9(3-42)56-26)59-62(52,53)55-5-11-20(18(47)27(58-11)41-8-35-14-23(41)37-28(31)38-24(14)48)60-61(50,51)54-4-10-15(44)16(45)25(57-10)39-2-1-12(43)36-29(39)49/h1-2,6-11,15-20,25-27,42,44-47H,3-5H2,(H,50,51)(H,52,53)(H2,30,32,33)(H,36,43,49)(H3,31,37,38,48)/t9-,10-,11-,15-,16-,17-,18-,19-,20-,25-,26-,27-/m1/s1 |
InChI-Schlüssel |
HWGKGFSOVXJHKF-POYLIAOGSA-N |
Isomerische SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O[C@@H]3[C@H](O[C@H]([C@@H]3O)N4C=NC5=C4N=C(NC5=O)N)COP(=O)(O)O[C@@H]6[C@H](O[C@H]([C@@H]6O)N7C=NC8=C(N=CN=C87)N)CO)O)O |
Kanonische SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OC3C(OC(C3O)N4C=NC5=C4N=C(NC5=O)N)COP(=O)(O)OC6C(OC(C6O)N7C=NC8=C(N=CN=C87)N)CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


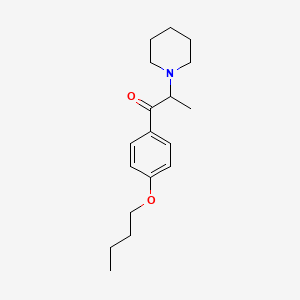
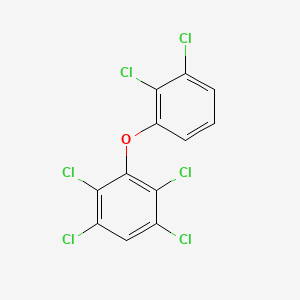
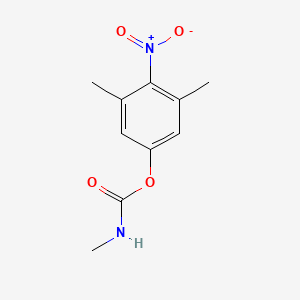
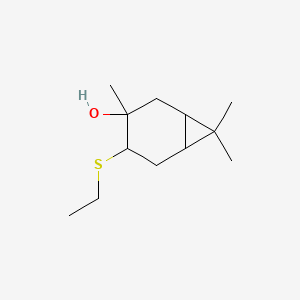

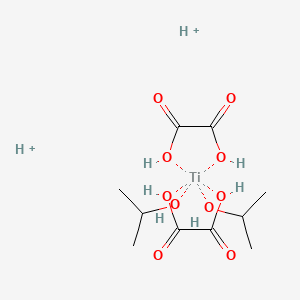
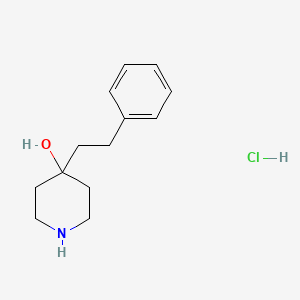

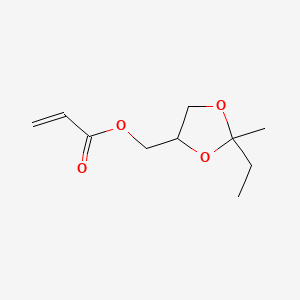
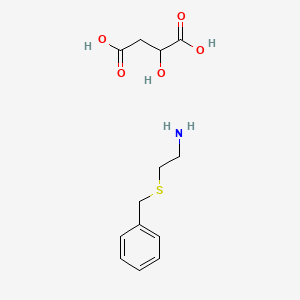
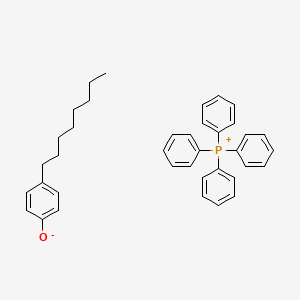
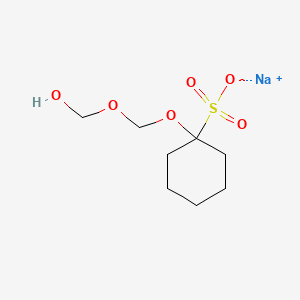
![4-[(3-Isocyanato-O-tolyl)methyl]-1,3-phenylene diisocyanate](/img/structure/B12669078.png)
